Hept-4-YN-2-one

Description

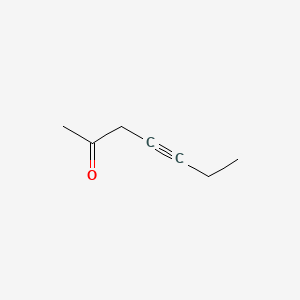

Hept-4-yn-2-one (CAS: 26059-43-8) is a seven-carbon alkyne-ketone hybrid compound with the molecular formula C₇H₁₀O and a molecular weight of 110.15 g/mol . Its IUPAC name reflects the priority of the ketone group (at position 2) over the alkyne (at position 4), resulting in the systematic numbering this compound . The structure comprises a linear carbon chain: CH₃-C(=O)-CH₂-C≡C-CH₂-CH₂-CH₃. This compound is characterized by the presence of both a polar carbonyl group and a nonpolar alkyne moiety, making it a versatile intermediate in organic synthesis and coordination chemistry .

Properties

CAS No. |

159112-93-3 |

|---|---|

Molecular Formula |

C7H10O |

Molecular Weight |

110.156 |

IUPAC Name |

hept-4-yn-2-one |

InChI |

InChI=1S/C7H10O/c1-3-4-5-6-7(2)8/h3,6H2,1-2H3 |

InChI Key |

OFFUFZKTFCPSKA-UHFFFAOYSA-N |

SMILES |

CCC#CCC(=O)C |

Synonyms |

4-Heptyn-2-one (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Hex-2-yn-4-one (2-Methyl-4-hexyne-3-one) is a structural isomer with a methyl branch, altering steric and electronic properties compared to the linear this compound .

- Hept-4-en-2-one replaces the alkyne with an alkene, reducing electron-withdrawing effects and reactivity toward electrophilic additions .

2.2 Physical and Spectroscopic Properties

- Melting/Boiling Points: Alkyne-containing ketones generally exhibit lower melting points than aromatic analogs due to reduced symmetry and weaker intermolecular forces. For example, pyridine derivatives in show melting points >260°C, but aliphatic ynones like this compound are likely liquids at room temperature .

- IR Spectroscopy :

- ¹H NMR :

- This compound :

- δ 2.1–2.3 ppm (triplet, CH₂ adjacent to ketone).

- δ 1.8–2.0 ppm (multiplet, CH₂ groups near alkyne) .

2.4 Stability and Practical Considerations

- This compound : As an internal alkyne, it is more stable than terminal analogs (e.g., 3-Heptyn-2-one) but may require inert storage to prevent oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.